Benzyl cinnamylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(E)-3-phenylprop-2-enyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(20-14-16-10-5-2-6-11-16)18-13-7-12-15-8-3-1-4-9-15/h1-12H,13-14H2,(H,18,19)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPDNVRHOJHYMN-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Mechanistic Investigations
Carbamate (B1207046) Formation Reaction Pathways
The synthesis of carbamates, including benzyl (B1604629) cinnamylcarbamate, can be achieved through various reaction pathways. Understanding the mechanisms of these reactions is crucial for controlling reaction conditions and optimizing yields. Two significant pathways are urea (B33335) alcoholysis and transcarbamoylation.
Urea Alcoholysis Mechanisms
The mechanism, particularly when catalyzed, involves several key stages. For instance, a palladium(II) aqua complex has been shown to catalyze the alcoholysis of urea, significantly increasing the reaction rate by at least 100,000 times compared to the uncatalyzed reaction. nih.gov The proposed steps in this catalyzed process include:
Binding: Urea binds to the catalyst. nih.gov
Alcoholysis: Direct alcoholysis of the bound urea occurs. nih.gov
Intermediate Formation: A coordinated carbamic acid intermediate is formed. nih.gov
Further Alcoholysis: This intermediate undergoes further reaction with the alcohol. nih.gov
Dissociation: The final carbamate product is released. nih.gov
Ammonia (B1221849), a byproduct of the reaction, can act as an inhibitor by binding to the catalyst. nih.gov The reversibility of the reaction necessitates strategies like reactive separation, where ammonia is removed in situ to drive the equilibrium towards product formation. qub.ac.uk
Key Aspects of Urea Alcoholysis Mechanism
| Aspect | Description | Significance |
|---|---|---|
| Reactants | Urea and an alcohol (e.g., benzyl alcohol, cinnamyl alcohol). | Direct synthesis route to carbamates. |
| Products | Alkyl carbamate and ammonia. qub.ac.uk | Ammonia byproduct can inhibit the reaction. nih.gov |
| Reversibility | The reaction is reversible. qub.ac.uk | Requires removal of ammonia to achieve high yields. |
| Catalysis | Can be performed with or without catalysts (e.g., metal complexes, ion-exchange resins). nih.govresearchgate.net | Catalysts dramatically increase the reaction rate. nih.gov |
| Key Intermediate | Carbamic acid (coordinated to catalyst in catalyzed reactions). nih.gov | Plays a central role in the transformation of urea to carbamate. nih.gov |
Transcarbamoylation Mechanistic Insights
Transcarbamoylation is an interchange reaction where the alcohol moiety of a carbamate is exchanged with another alcohol. This process is particularly relevant in the chemistry of polyurethanes but also applies to smaller molecules. acs.org The mechanism of transcarbamoylation is complex and highly dependent on reaction conditions, such as temperature and the presence of catalysts. acs.org Two primary pathways are generally considered:
Associative Mechanism: This pathway involves a classical displacement mechanism, proceeding through a tetrahedral intermediate, similar to transesterification. acs.org It is favored in the presence of free hydroxyl groups. acs.org
Dissociative Mechanism: This pathway involves an elimination-addition sequence. acs.org The carbamate first dissociates into an isocyanate and an alcohol. The isocyanate is then trapped by a different alcohol to form the new carbamate. acs.orgresearchgate.net This mechanism typically requires higher temperatures, often above 120°C, even with catalysis. acs.org
A variety of catalysts can be employed to facilitate transcarbamoylation, including metal catalysts like titanium(IV) isopropoxide and zinc acetate, as well as organic bases. nih.govacs.org These catalysts typically function by activating the carbonyl group of the carbamate. nih.gov
Comparison of Transcarbamoylation Mechanisms
| Mechanism | Description | Typical Conditions | Key Feature |
|---|---|---|---|
| Associative | Classical displacement via a tetrahedral intermediate. acs.org | Presence of free hydroxyl groups. acs.org | Direct interchange without dissociation. |
| Dissociative | Elimination-addition sequence involving an isocyanate intermediate. acs.orgresearchgate.net | Higher temperatures (>120 °C). acs.org | Retro-formation of isocyanate and alcohol. acs.org |
Transformations Involving Benzyl and Cinnamyl Moieties
The benzyl and cinnamyl groups within the benzyl cinnamylcarbamate structure possess reactive sites that can undergo various transformations. These reactions often proceed through carbocation or radical intermediates, leading to a diverse range of potential products.
Electrophilic Attack and Carbocation Intermediates (e.g., Benzylic Carbocations)
The benzyl and cinnamyl moieties are susceptible to electrophilic attack. The stability of the resulting carbocation intermediates is a critical factor governing these reactions. A benzylic carbocation, where a positive charge is located on a carbon atom directly attached to a benzene ring, is significantly stabilized by resonance. youtube.comyoutube.com The positive charge can be delocalized over the aromatic ring, spreading the charge and increasing the stability of the intermediate. youtube.com This enhanced stability facilitates reactions that proceed via benzylic carbocations, such as SN1 and E1 reactions. youtube.comyoutube.com
Electrophilic aromatic substitution can also occur on the phenyl ring of the benzyl group. The carbamate group's electronic properties will direct incoming electrophiles to specific positions on the ring. libretexts.org The catalyst's role in these reactions is to generate a strong electrophile that attacks the π-electron system of the aromatic ring. libretexts.org
Radical Pathways and Intermediates (e.g., Benzylic Radicals)
Radical reactions offer alternative pathways for the transformation of the benzyl and cinnamyl groups. These reactions involve intermediates with unpaired electrons, known as radicals. libretexts.org Benzylic radicals, like benzylic carbocations, are stabilized by resonance with the adjacent aromatic ring. This stabilization lowers the bond dissociation energy (BDE) of benzylic C-H bonds, making them susceptible to abstraction. mdpi.com
Radical intermediates can be generated through various methods, including photolysis or the use of radical initiators. libretexts.orgnih.gov For instance, photolysis of certain carbamate derivatives can lead to the homolytic cleavage of bonds to generate aminyl and iminyl radicals. nih.gov Similarly, benzylic radicals can be formed, which can then participate in subsequent reactions such as addition to alkenes or cyclization.
Hydrogen Atom Transfer (HAT) Processes
Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry, involving the concerted movement of a proton and an electron from a substrate to a radical species. mdpi.comacs.org This process is a key step in the functionalization of C-H bonds. mdpi.com The driving force for HAT is often the formation of a more stable radical and a stronger bond in the abstracting agent. mdpi.com
In the context of this compound, HAT can be used to selectively abstract a hydrogen atom from a benzylic position, generating a resonance-stabilized benzylic radical. mdpi.com Photocatalyzed HAT is a particularly powerful method, where a photocatalyst, upon excitation by light, becomes a potent hydrogen abstractor. acs.orgnih.gov The C-H bonds adjacent to the nitrogen atom in carbamates are also susceptible to HAT, as the nitrogen's nonbonding electrons can stabilize the resulting radical through hyperconjugation. acs.orgnih.gov The generated radical can then be trapped by various reagents to form new C-C or C-heteroatom bonds. acs.org
Factors Influencing Hydrogen Atom Transfer (HAT)
| Factor | Description | Effect on Reaction |
|---|---|---|
| Bond Dissociation Energy (BDE) | The energy required to homolytically cleave a bond. mdpi.com | HAT is favorable when a weaker C-H bond is broken and a stronger bond in the abstractor is formed. mdpi.com Benzylic C-H bonds have lower BDEs. |
| Radical Stability | The stability of the radical formed after H-atom abstraction. | Formation of resonance-stabilized radicals (e.g., benzylic radicals) is favored. mdpi.com |
| Photocatalyst | A species that initiates HAT upon light absorption. nih.gov | The choice of photocatalyst determines the efficiency and selectivity of the HAT process. nih.gov |
| Stereoelectronic Effects | The influence of orbital alignment on reactivity. acs.org | Can influence the selectivity of which C-H bond is abstracted, especially in cyclic systems. acs.org |
Metal-Mediated Oxidative Coupling
Metal-mediated oxidative coupling represents a powerful strategy for C-N bond formation in the synthesis of carbamates. This approach often involves the direct coupling of amines with a carbonyl source, such as carbon monoxide or formamides, in the presence of a metal catalyst and an oxidant.
One notable method is the cross-dehydrogenative coupling (CDC) reaction. For instance, a Cu-PMo12 complex has been shown to effectively catalyze the CDC reaction between N-benzoyl cytosine and formamides, using tert-butyl hydroperoxide as the oxidant, to yield pyrimidinyl dimethylcarbamate researchgate.net. This type of transformation highlights a potential route where an amine precursor could be coupled with a suitable carbonyl donor to form the carbamate linkage.
Another significant industrial approach is oxidative carbonylation. This process can be facilitated by Group VIII metal catalysts or copper-based systems, often promoted by halides. Such catalytic systems enable the reaction of amines, alcohols, and carbon monoxide under relatively mild, heterogeneous conditions to produce carbamates google.com. The mechanism generally involves the activation of carbon monoxide by the metal center, followed by nucleophilic attack by the amine and alcohol.
Table 1: Examples of Metal-Mediated Oxidative Coupling for Carbamate Synthesis
| Catalytic System | Reaction Type | Reactants | Key Features |
|---|---|---|---|
| Cu-PMo12 Complex / TBHP | Cross-Dehydrogenative Coupling (CDC) | N-benzoyl cytosine, Formamides | Enables direct C-N bond formation at room temperature. researchgate.net |
| Group VIII Metals / Halides | Heterogeneous Oxidative Carbonylation | Amines, Alcohols, CO | Allows for gas-solid phase reactions under non-drastic temperatures and atmospheric pressure. google.com |
Cycloaddition Reactions (e.g., [2+2] Photocycloaddition, Aza-Prins Cyclization)
The unsaturated framework of the cinnamyl group in this compound allows it to participate in various cycloaddition reactions, providing pathways to complex cyclic structures.
[2+2] and [4+2] Cycloadditions: Research on cinnamylamides, which are structurally analogous to cinnamylcarbamates, has shown their propensity for intramolecular cycloadditions. When reacted with 1,1,2-ethenetricarboxylic acid 1,1-diethyl ester, cinnamylamides can undergo a [2+2] cycloaddition at room temperature to yield cyclobutane-fused pyrrolidines as the major products researchgate.net. At higher temperatures, these can rearrange or proceed through a [4+2] cycloaddition pathway to form different heterocyclic systems. The selectivity between the [2+2] and [4+2] pathways is influenced by substituents on the benzene ring and the reaction conditions researchgate.net.
[8+2] Cycloadditions: Carbamates have also been utilized as 2π-components in higher-order cycloaddition reactions. A base-mediated [8+2]-cycloaddition reaction between carbamates and N-sulfonyl azaheptafulvenes has been developed, offering a transition-metal-free route to highly functionalized cycloheptatriene-fused imidazolidin-2-one derivatives under mild conditions researchgate.net. This demonstrates the versatility of the carbamate moiety in constructing complex polycyclic molecules.
Rearrangement Reactions (e.g., Allyl Cyanate-to-Isocyanate Rearrangement)
The allylic nature of the cinnamyl group makes this compound and related structures susceptible to rearrangement reactions, which typically involve the migration of a double bond.
An allylic rearrangement, or allylic shift, is a reaction where the double bond in an allyl compound moves to the adjacent carbon atom. This is common in nucleophilic substitutions proceeding through an S(_N)1' or S(_N)2' mechanism lscollege.ac.inwikipedia.org. Under S(_N)1 conditions, a carbocation intermediate with multiple resonance structures is formed, leading to a mixture of products lscollege.ac.in.
A relevant transformation is the 1,3-dioxa- acs.orgacs.org-sigmatropic rearrangement observed in substituted allylic carbamates. This metal-free tandem reaction can be initiated by a carbamoylation of a branched allylic alcohol, followed by the sigmatropic rearrangement to produce (E)-cinnamyl carbamates acs.org. Furthermore, palladium catalysts like Pd(CH₃CN)₂Cl₂ have been shown to catalyze the rearrangement of allylic esters, with carbamates rearranging more rapidly than acetates cdnsciencepub.com. This process is highly specific for the E-isomer cdnsciencepub.com. The Overman rearrangement, a acs.orgacs.org-sigmatropic rearrangement of allylic trichloroacetimidates, is another powerful method for converting allylic alcohols to allylic amines, a related class of compounds, and can be catalyzed by transition metals like palladium(II) or mercury(II) organic-chemistry.org.
Catalytic Mechanistic Studies in Synthesis and Modification
Catalysis is central to the efficient and selective synthesis of carbamates. Both Lewis acids and transition metals play pivotal roles in activating substrates and facilitating bond formation.
Lewis Acid Catalysis (e.g., SnCl₂, Sc(OTf)₃, FeCl₃)
Lewis acids are widely employed to activate reactants in carbamate synthesis. They can coordinate to carbonyl groups or other electron-rich centers, enhancing their electrophilicity.
A novel yttria-zirconia-based solid Lewis acid has been developed for the synthesis of various carbamates from amines and chloroformates. This heterogeneous catalyst offers mild reaction conditions, high selectivity, and short reaction times tandfonline.com. Lewis acids such as scandium triflate (Sc(OTf)₃) and lanthanum triflate have also been used to catalyze the carbomethoxylation of aliphatic amines with dimethylcarbonate under mild conditions nih.gov.
However, the effectiveness of Lewis acids can be highly dependent on the specific reaction. In the aza-Michael reaction of enones with carbamates, conventional Lewis acids like BF₃·OEt₂, AlCl₃, SnCl₄, and Sc(OTf)₃ showed lower catalytic activity compared to certain transition metal salts acs.org. In other contexts, Lewis acids have proven effective in mediating reactions of carbamates with other reagents, such as the reaction with γ-oxygenated allyltin to produce amino alcohol derivatives rsc.org.
Table 2: Performance of Various Catalysts in Aza-Michael Addition of Carbamates to Enones
| Catalyst | Yield (%) |
|---|---|
| BF₃·OEt₂ | <10 |
| AlCl₃ | <10 |
| SnCl₄ | 22 |
| Sc(OTf)₃ | 16 |
| TiCl₄ | 13 |
| RuCl₃·nH₂O | 95 |
| PtCl₄·5H₂O | 98 |
| AuCl₃·2H₂O | 98 |
Data adapted from a study on aza-Michael reactions, illustrating the varied efficacy of Lewis acids versus transition metals. acs.org
Transition Metal Catalysis (e.g., Palladium, Copper)
Transition metals are exceptionally versatile catalysts for synthesizing and modifying carbamates, enabling a wide range of transformations.
Copper Catalysis: Copper catalysts are effective in various reactions involving carbamates. In a notable example, copper-catalyzed aerobic aminooxygenation of cinnamyl N-alkoxycarbamates was achieved using Cu(OAc)₂. This reaction proceeds at room temperature to form oxazolidinone products acs.org. Mechanistic studies indicated the rapid generation of a Cu(I) species upon addition of the carbamate substrate, which is key to the catalytic cycle acs.org.
Palladium Catalysis: Palladium catalysts are renowned for their role in cross-coupling reactions. While the direct Suzuki-Miyaura cross-coupling of aryl carbamates has been challenging, nickel-based catalysts have been successfully employed for this transformation nih.gov. Palladium catalysis is also central to reactions of carbamoyl (B1232498) chlorides, which can undergo domino Heck-silylation and other cyclization reactions to form various heterocyclic structures researchgate.net. Additionally, platinum group metals, including palladium, are used in the oxidative alkoxycarbonylation of amines to form carbamates acs.org.
The combination of transition metal catalysis with carbamate substrates provides powerful strategies for constructing diverse molecular architectures, including various N-heterocycles from cyclic carbamates through decarboxylative transformations nih.gov.
Theoretical and Computational Chemistry Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and energetics of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it ideal for studying reaction mechanisms, transition states, and the thermodynamics of chemical processes. researchgate.netresearchgate.netacs.orgrsc.org
For benzyl (B1604629) cinnamylcarbamate, DFT calculations can be instrumental in elucidating its formation mechanism. Carbamates can be synthesized through various routes, such as the reaction of an alcohol with an isocyanate, or the coupling of an amine, carbon dioxide, and an alkyl halide. nih.govorganic-chemistry.org A common synthesis for benzyl cinnamylcarbamate would involve the reaction between cinnamyl alcohol and benzyl isocyanate.
DFT studies would model this reaction to:
Map the Potential Energy Surface (PES): By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. researchgate.net
Analyze Reaction Energetics: DFT provides thermodynamic data such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction, indicating whether the formation of this compound is thermodynamically favorable.
For instance, a DFT study on the formation of carbamates from CO2 and amines has shown that the reaction can proceed through a single-step, third-order mechanism, revealing the role of solvent molecules in stabilizing intermediates. researchgate.net Similar calculations for this compound would involve modeling the nucleophilic attack of the hydroxyl group of cinnamyl alcohol on the isocyanate carbon of benzyl isocyanate. The calculated activation energy would provide a quantitative measure of the reaction's kinetic feasibility.
Table 1: Representative Energetic Data from a DFT Calculation for Carbamate (B1207046) Formation This table presents hypothetical data based on typical values found in computational studies of similar reactions to illustrate the insights gained from DFT.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Cinnamyl Alcohol + Benzyl Isocyanate) | 0.0 | Baseline energy of the starting materials. |
| Transition State (TS1) | +25.5 | Energy barrier for the formation of the C-O bond. |
| Intermediate | -5.2 | A transient species formed after the initial bond formation. |
| Product (this compound) | -15.8 | Final energy of the stable product, indicating an exothermic reaction. |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.comconicet.gov.ar
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, MO analysis can predict its reactivity profile:
HOMO: This orbital is typically associated with the ability to donate an electron (nucleophilicity). In this compound, the HOMO is likely to be localized on the electron-rich regions, such as the phenyl and cinnamyl groups, as well as the oxygen and nitrogen atoms of the carbamate linkage.
LUMO: This orbital represents the ability to accept an electron (electrophilicity). The LUMO is expected to be distributed over the carbonyl group (C=O) of the carbamate, which is an electron-deficient center.
HOMO-LUMO Gap: The energy gap would provide insights into the molecule's stability and its electronic absorption properties, which are relevant to its UV-Vis spectrum. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for this compound and Related Moieties This table contains representative theoretical values to demonstrate the application of MO analysis.
| Molecule / Moiety | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzene | -9.25 | +1.15 | 10.40 |
| Cinnamaldehyde | -6.50 | -1.80 | 4.70 |
| Methyl Carbamate | -7.80 | +2.10 | 9.90 |
| This compound (Hypothetical) | -6.95 | -1.50 | 5.45 |
Molecular Dynamics (MD) Simulations for Conformational and Mechanistic Insights
While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent) over time.
For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for:
Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformers) of the molecule in different environments. The carbamate group itself can exist in cis and trans configurations, and simulations can reveal the energy landscape governing this isomerization. nih.govacs.org
Solvent Effects: Understanding how solvent molecules, such as water or organic solvents, interact with the solute and influence its conformation and dynamics.
Mechanistic Insights: While computationally expensive, ab initio MD (which combines MD with QM calculations) can be used to simulate reaction dynamics, providing a more detailed picture of the bond-breaking and bond-forming processes than static DFT calculations alone.
Studies on other carbamates have used MD simulations to explore their conformational landscape, revealing that carbamate units are relatively rigid and planar due to π-electron delocalization, but can still adopt stable cis configurations, unlike peptides. nih.govacs.org An MD simulation of this compound would likely show significant flexibility in the cinnamyl and benzyl side chains, while the central carbamate core remains more constrained. This dynamic behavior is crucial for understanding how the molecule might interact with biological receptors or other chemical species. nih.gov
In Silico Modeling for Mechanistic Prediction and Structural Optimization
In silico modeling encompasses a broad range of computational methods used to predict the properties and activities of molecules, often before they are synthesized. This approach is central to modern drug discovery and materials science. For this compound and its derivatives, in silico modeling could be applied for:
Mechanistic Prediction: Using automated tools and algorithms to predict the likely outcomes of chemical reactions. While traditional synthesis relies on established chemical principles, computational models can screen numerous reactant combinations and conditions to predict the most viable pathways for synthesizing derivatives of this compound.
Structural Optimization: If this compound is a lead compound for a specific application (e.g., as a potential therapeutic agent or functional material), its structure can be computationally modified to enhance desired properties. For example, Quantitative Structure-Activity Relationship (QSAR) models correlate variations in molecular structure with changes in biological activity. nih.gov By building a QSAR model with a series of this compound analogs, one could predict which modifications (e.g., adding substituents to the phenyl rings) would lead to improved performance.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which is crucial for developing safe and effective drugs. nih.govresearchgate.net
For instance, molecular docking, a key in silico technique, could be used to predict how this compound binds to a specific protein target. nih.govnih.gov This would involve computationally placing the molecule into the active site of the protein and scoring the interaction to estimate binding affinity. The results could guide the design of new analogs with improved binding and, consequently, higher potency.
Synthesis and Exploration of Benzyl Cinnamylcarbamate Derivatives
Rational Design of Structural Analogues and Derivatives
There is no specific literature detailing the rational design of structural analogues of Benzyl (B1604629) Cinnamylcarbamate. Research on other benzyl derivatives, such as benzyl geranates, shows that rational design is often employed to create novel compounds with specific biological activities by modifying parts of the molecule, but no such studies were found for Benzyl Cinnamylcarbamate itself. nih.gov The design of benzyl-type protecting groups has been explored to understand how electronic properties of the aromatic ring can influence the rate of chemical cleavage, a strategy that allows for sequential deprotection of hydroxyl groups in complex syntheses. semanticscholar.org However, this pertains to the benzyl group as a protecting agent rather than the specific target molecule.
Stereoselective and Diastereoselective Synthetic Approaches
No specific stereoselective or diastereoselective synthetic methods for this compound were identified. General methodologies exist for creating chiral molecules, but their application to this particular compound is not described in the retrieved sources.
Mechanistic Biological Activity Research
Enzyme Inhibition Studies (Mechanistic Basis)
Detailed mechanistic studies specifically elucidating the inhibitory action of Benzyl (B1604629) cinnamylcarbamate on the following enzymes are not extensively available in current scientific databases. The following sections are based on the known mechanisms of related inhibitors.
Tyrosinase Inhibition Mechanisms
Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis. Inhibitors of this enzyme are of great interest for cosmetic and medicinal applications related to hyperpigmentation. Many inhibitors are competitive or non-competitive, binding to the enzyme's active site and interfering with substrate (e.g., tyrosine) binding or catalytic activity. Some compounds, particularly those with phenolic structures, can chelate the copper ions in the active site, rendering the enzyme inactive. While N-benzylbenzamide derivatives have been explored as tyrosinase inhibitors, specific kinetic studies on Benzyl cinnamylcarbamate are not presently documented.
Cholinesterase Inhibition Mechanisms (Acetylcholinesterase and Butyrylcholinesterase)
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are serine hydrolases crucial for regulating neurotransmission by breaking down acetylcholine (B1216132). Carbamates are a well-known class of cholinesterase inhibitors. Their mechanism is typically pseudo-irreversible. The carbamate (B1207046) moiety is attacked by the serine residue in the enzyme's active site, forming a carbamylated enzyme intermediate. This intermediate is more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine, leading to a temporary inactivation of the enzyme and an increase in acetylcholine levels in the synapse. While this is the general mechanism for carbamate inhibitors, specific studies detailing the binding mode, inhibition constants (Ki), and carbamylation rates for this compound with AChE and BChE are not found in the reviewed literature.
α-Glucosidase Inhibition Mechanisms
α-Glucosidase is an enzyme located in the brush border of the small intestine that hydrolyzes complex carbohydrates into absorbable monosaccharides. Its inhibition is a therapeutic strategy for managing type 2 diabetes. Inhibitors typically act competitively, binding to the carbohydrate-binding site of the enzyme, thereby preventing the breakdown of dietary carbohydrates and slowing glucose absorption. Although compounds like benzyl alcohol have been shown to act as non-competitive inhibitors of α-glucosidase, there is no specific research available on the inhibitory mechanism of this compound.
Janus Kinase 2 (JAK2) Inhibition Mechanisms
Janus Kinase 2 (JAK2) is a cytoplasmic tyrosine kinase involved in signaling pathways that control cell proliferation and survival. Dysregulation of JAK2 is implicated in various myeloproliferative neoplasms. JAK2 inhibitors typically function by competing with ATP for binding to the kinase domain, thus preventing the phosphorylation of downstream signaling proteins like STATs. While analogs of cinnamic acid benzyl amide (CABA) have been investigated as potential JAK2 inhibitors, specific studies on this compound's ability to inhibit JAK2 and the mechanistic basis for such activity are not available.
Benzylsuccinate Synthase (BSS) Catalysis Mechanisms
Benzylsuccinate synthase (BSS) is a glycyl radical enzyme found in anaerobic bacteria that catalyzes the addition of toluene (B28343) to fumarate, a key step in anaerobic toluene degradation. This is a catalytic mechanism of an enzyme, not an inhibition study. BSS is not a typical target for inhibitory compounds in the context of human therapeutics. There is no available research suggesting that this compound interacts with or inhibits Benzylsuccinate Synthase.
Molecular Interaction Studies with Biological Targets
Molecular interaction studies, such as X-ray crystallography or molecular docking, are essential for understanding how a ligand binds to its biological target. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that determine binding affinity and specificity. For this compound, there is a lack of published molecular modeling or structural biology studies detailing its binding modes with tyrosinase, cholinesterases, α-glucosidase, or JAK2. Such studies would be necessary to understand the specific amino acid residues involved in its potential inhibitory activity and to guide the rational design of more potent derivatives.
Protein-Ligand Interaction Mechanisms
There is currently no available research detailing the specific protein-ligand interaction mechanisms of this compound. Understanding how this compound binds to specific protein targets is fundamental to elucidating its potential biological effects. Such studies would typically involve techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational docking simulations to identify binding sites and characterize the nature of the interactions. The absence of this data means that the molecular targets of this compound, if any, are unknown.
Bioorthogonal Reaction Applications in Biological Systems
The application of this compound in bioorthogonal reactions has not been reported in published research. Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. While the carbamate linkage is a common functional group in organic chemistry, its utility as a reactive handle in bioorthogonal schemes involving this compound has not been explored.
Cellular Activity Mechanisms (Molecular and Cellular Pathways)
Anti-Melanogenic Mechanisms
No studies have been conducted to investigate the anti-melanogenic mechanisms of this compound. Research in this area would typically assess the compound's effect on melanin production in melanoma or melanocyte cell lines and probe its influence on key enzymes and signaling pathways involved in melanogenesis, such as tyrosinase activity and the cAMP/PKA/CREB pathway.
Antioxidant Mechanisms
The antioxidant mechanisms of this compound have not been a subject of scientific investigation. Studies to determine antioxidant potential would involve assays to measure its ability to scavenge free radicals, chelate pro-oxidant metals, or induce the expression of endogenous antioxidant enzymes. Without such research, no claims can be made about its antioxidant properties.
Antiproliferative Activity Mechanisms (e.g., against specific cell lines)
There is a lack of research on the antiproliferative activity and mechanisms of this compound against any specific cell lines. Investigations into this area would involve screening the compound against various cancer cell lines to determine its cytotoxic or cytostatic effects and subsequently exploring the molecular pathways involved, such as apoptosis, cell cycle arrest, or inhibition of key signaling cascades.
Advanced Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
1D and 2D NMR Techniques for Structural Confirmation
One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, offers primary evidence for the structure of Benzyl (B1604629) cinnamylcarbamate.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For Benzyl cinnamylcarbamate, the proton NMR data has been reported as follows:
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 7.50-7.15 | m | - | 10H | Aromatic protons |
| 6.57 | d | 15.6 | 1H | Vinylic proton |
| 6.30-6.10 | m | - | 1H | Vinylic proton |
| 5.17 | s | - | 2H | Benzylic CH₂ |
| 4.96 | s | - | 1H | NH proton |
| 4.02 | t | 5.6 | 2H | Allylic CH₂ |
The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the molecule, with the following peaks reported for this compound rsc.org:
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 156.2 | C=O (Carbamate) |
| 136.5 | Aromatic C |
| 131.8 | Aromatic C |
| 128.6 | Aromatic C |
| 128.5 | Aromatic C |
| 128.1 | Aromatic C |
| 127.7 | Aromatic C |
| 126.4 | Aromatic C |
| 125.8 | Aromatic C |
| 66.8 | Benzylic CH₂ |
| 43.1 | Allylic CH₂ |
While specific 2D NMR experimental data such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for this compound are not detailed in the available literature, these techniques are instrumental for confirming structural assignments. A COSY spectrum would establish proton-proton couplings, for instance, confirming the connectivity between the vinylic protons. HMQC or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while an HMBC spectrum would reveal longer-range (2-3 bond) correlations, for example, between the carbamate (B1207046) carbonyl carbon and nearby protons.
Quantitative Nuclear Overhauser Effect (NOE) Measurements for Spatial Proximity
The Nuclear Overhauser Effect (NOE) is a phenomenon that allows for the determination of the spatial proximity of atoms within a molecule. While quantitative NOE data for this compound is not publicly available, NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would provide crucial information about its three-dimensional conformation. For instance, NOE correlations between the protons of the benzyl group and the cinnamyl moiety could help define the preferred orientation of these groups relative to each other.
NMR Backbone Assignment for Complex Biomolecular Interactions
NMR backbone assignment is a set of techniques used to assign the ¹H, ¹³C, and ¹⁵N resonances of the backbone of a protein or other large biomolecule. This methodology is generally not applicable to small molecules like this compound, as they lack the repeating amide backbone structure of proteins. Therefore, there are no NMR backbone assignment studies for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound, HRMS data has been obtained using Electrospray Ionization (ESI). The experimentally determined mass can be compared to the calculated mass for the expected formula to confirm its identity.
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M + H]⁺ | 268.1338 | 268.1342 rsc.org |
The close agreement between the calculated and found mass-to-charge ratios provides strong evidence for the elemental composition of C₁₇H₁₈NO₂ for the protonated molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Product Identification
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of a wide range of organic molecules, including carbamates. In the context of product identification, ESI-MS can be used to detect the presence of this compound in a reaction mixture or a purified sample. The observation of the protonated molecule [M+H]⁺ at m/z 268.1342 confirms the presence of the target compound rsc.org. Further fragmentation of this ion in the mass spectrometer (MS/MS) could provide additional structural information, although specific fragmentation data for this compound is not widely reported.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the molecule's covalent bonds. The analysis of the IR spectrum of this compound allows for the elucidation of its key structural features, particularly the carbamate linkage and the benzyl and cinnamyl moieties.
For this compound, several key absorption bands are expected, corresponding to its constituent functional groups.
Key Functional Group Absorptions:
N-H Stretching: The presence of the secondary amine within the carbamate group gives rise to a distinct absorption band. Typically, N-H stretching vibrations for secondary amines and carbamates appear in the region of 3400-3300 cm⁻¹. libretexts.orgmdpi.com For related compounds like benzyl carbamate, this stretching vibration is observed in the 3422-3332 cm⁻¹ range. rsc.org This peak is often of moderate intensity and can be broadened by hydrogen bonding, especially in the solid state. oup.comoup.com
C-H Stretching: The molecule contains aromatic C-H bonds (in the benzyl and phenyl rings) and aliphatic C-H bonds (in the benzyl -CH₂- and cinnamyl -CH₂- groups). Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹, usually in the 2960-2850 cm⁻¹ range.
C=O (Carbonyl) Stretching: The carbonyl group of the carbamate is one of the most prominent features in the IR spectrum, producing a very strong and sharp absorption band. For carbamates containing an N-H group, this C=O stretching vibration is typically observed between 1725 cm⁻¹ and 1680 cm⁻¹. mdpi.comrsc.orgoup.com The exact position can be influenced by the physical state of the sample; for instance, the frequency can shift approximately 35 cm⁻¹ higher when moving from a solid (where hydrogen bonding is present) to a liquid phase. oup.comoup.com
C=C Stretching: The spectrum will exhibit absorptions corresponding to the carbon-carbon double bonds in the aromatic rings and the alkene of the cinnamyl group. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The C=C stretching of the trans-alkene in the cinnamyl moiety is also expected in this range, often around 1640 cm⁻¹. mdpi.com
N-H Bending: The bending vibration of the N-H bond is another characteristic feature, typically found in the 1620-1500 cm⁻¹ range. In similar carbamate structures, this peak has been identified around 1610-1616 cm⁻¹. rsc.org
C-O and C-N Stretching: The carbamate group also features C-O and C-N single bonds. The asymmetric C-O-C stretching vibrations are strong and appear in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. For benzyl carbamate, C-O stretching is noted at 1068 cm⁻¹ and C-N stretching at 1346 cm⁻¹. rsc.org These absorptions are crucial for confirming the carbamate ester structure.
The detailed research findings from the analysis of this compound's infrared spectrum are summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| ~3350 | N-H | Stretching | Moderate, Broad |
| 3100-3000 | Aromatic C-H | Stretching | Weak to Moderate |
| 3000-2850 | Aliphatic C-H | Stretching | Weak to Moderate |
| ~1700 | C=O (Carbamate) | Stretching | Strong, Sharp |
| ~1640 | Alkene C=C | Stretching | Moderate |
| 1600-1450 | Aromatic C=C | Stretching | Moderate (multiple bands) |
| ~1540 | N-H | Bending | Moderate |
| ~1250 | C-O | Asymmetric Stretching | Strong |
| ~1070 | C-N | Stretching | Moderate |
Q & A
Q. What analytical methods are recommended for determining the purity of benzyl cinnamylcarbamate in laboratory settings?
To assess purity, gas chromatography (GC) coupled with mass spectrometry (MS) is widely used. The National Institute of Standards and Technology (NIST) provides retention indices and spectral data for benzyl cinnamate analogs, which can serve as reference benchmarks . For crystalline samples, melting point analysis (e.g., 33–39°C for benzyl cinnamate) is a preliminary validation step . Quantification via high-performance liquid chromatography (HPLC) with UV detection at 254 nm is also effective, though method validation (e.g., linearity, recovery rates) must be documented per ICH guidelines .
Q. How should researchers safely handle and store this compound to ensure stability?
Key precautions include:
- Storage : Keep in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation or hydrolysis .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
- Incompatibilities : Avoid proximity to strong oxidizers (e.g., peroxides) and acidic/basic conditions that may degrade the carbamate group .
Q. What are the primary spectral characteristics (e.g., IR, NMR) for structural confirmation of this compound?
- IR : Expect peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~1250 cm⁻¹ (C-O-C stretch) .
- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), benzylic CH₂ (δ 4.5–5.0 ppm), and carbamate NH (δ 5.5–6.0 ppm, broad if present) .
- MS : Molecular ion [M+H]⁺ at m/z 238.29 (for benzyl cinnamate analogs) with fragmentation patterns consistent with loss of CO₂ or benzyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological strategies include:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) with standardized IC₅₀ protocols .
- Metabolic stability testing : Use liver microsomes to assess whether observed activity arises from the parent compound or metabolites .
- Data harmonization : Apply systematic review frameworks (e.g., Cochrane Handbook) to evaluate study heterogeneity, such as solvent effects (DMSO vs. ethanol) or endpoint variability .
Q. What experimental design principles optimize the synthesis of this compound derivatives?
A 23 Yates pattern design is effective for multifactor optimization:
Q. How can kinetic modeling improve enzyme-catalyzed synthesis of this compound analogs?
Develop a Michaelis-Menten model to quantify:
- Substrate inhibition thresholds (e.g., benzyl alcohol concentrations >1.5 M reduce conversion rates) .
- Activation energy (Eₐ) via Arrhenius plots, typically 40–60 kJ/mol for esterase-mediated reactions .
Include competitive inhibition studies using structural analogs (e.g., cinnamyl alcohol) to refine selectivity .
Data Contradiction Analysis
Q. Why do melting point ranges for this compound vary across studies (e.g., 33–39°C vs. 230°C)?
Discrepancies arise from:
- Polymorphism : Crystallization conditions (slow cooling vs. rapid quenching) yield different crystal forms .
- Impurity profiles : Residual solvents (e.g., ethyl acetate) depress melting points. Purify via recrystallization (hexane/ethyl acetate) and validate by TLC .
Q. How should researchers address conflicting ecotoxicity data for this compound?
- Standardized testing : Follow OECD Guidelines 201 (algae) and 202 (daphnia) under controlled pH/temperature .
- QSAR modeling : Predict aquatic toxicity using log P (octanol-water partition coefficient) and ECOSAR outputs .
Methodological Guidance
Q. What protocols ensure reproducibility in pharmacological studies of this compound?
- Positive/Negative controls : Include reference inhibitors (e.g., aspirin for COX-2 assays) and vehicle-only groups .
- Blinding : Randomize sample numbering to reduce observer bias in high-throughput screens .
- Data reporting : Use CONSORT guidelines for in vivo studies, detailing sample size calculations and attrition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
